L-Methionine, L-tryptophyl-
Overview
Description
L-Methionine, L-tryptophyl- is a dipeptide composed of the amino acids L-methionine and L-tryptophan. L-methionine is an essential sulfur-containing amino acid, while L-tryptophan is an essential aromatic amino acid. Both amino acids play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular signaling .
Mechanism of Action
- Its primary targets include enzymes and pathways related to protein synthesis, methylation, and antioxidant defense .
- The kynurenine pathway also involves L-Methionine, leading to the production of kynurenine metabolites .
- L-Methionine’s effects include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tryptophyl- typically involves the coupling of L-methionine and L-tryptophan using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of L-methionine often involves chemical synthesis from acrolein, methanethiol, and hydrogen cyanide, followed by enzymatic resolution to obtain the L-isomer . L-tryptophan is commonly produced through microbial fermentation using genetically engineered strains of Escherichia coli . The dipeptide L-Methionine, L-tryptophyl- can then be synthesized by coupling the two amino acids using the methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: L-methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: The amino group of L-methionine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize L-methionine.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine from methionine sulfoxide.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
L-Methionine, L-tryptophyl- has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways
Industry: Used in the production of dietary supplements and as a feed additive in animal nutrition
Comparison with Similar Compounds
L-Methionine, L-tryptophyl- can be compared with other dipeptides and amino acids:
L-Methionine, L-phenylalanyl-: Similar in structure but contains phenylalanine instead of tryptophan, leading to different biochemical properties.
L-Methionine, L-tyrosyl-: Contains tyrosine, which has different roles in cellular signaling compared to tryptophan.
L-Methionine, L-cysteinyl-: Contains cysteine, which has a thiol group that can form disulfide bonds, unlike tryptophan.
L-Methionine, L-tryptophyl- is unique due to the combination of sulfur-containing and aromatic amino acids, providing distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZABQIRMYTKCF-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427226 | |
Record name | L-Methionine, L-tryptophyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21438-63-1 | |
Record name | L-Tryptophyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21438-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionine, L-tryptophyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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